molecular formula C11H12ClN3O2 B1427921 4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1304344-61-3

4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No. B1427921
M. Wt: 253.68 g/mol
InChI Key: HPCLCNRYVMODLC-UHFFFAOYSA-N
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Description

“4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline” is a chemical compound with the molecular formula C11H12ClN3O2 and a molecular weight of 253.68 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline” consists of an aniline group (a benzene ring with an attached amino group), a chloro group, a methoxyethyl group, and an oxadiazol group . The exact spatial arrangement of these groups could be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline” include a molecular weight of 253.68 and a molecular formula of C11H12ClN3O2 . Other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of 1,2,4-oxadiazole, such as 4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline, have been investigated for their potential antitumor activities. In a study, novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives were synthesized and their structural characterization was performed. These compounds, including variations like 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, were assessed for in vitro anti-cancer activity across a panel of cell lines, showing promising results for certain derivatives (Maftei et al., 2016).

Antimicrobial Properties

Another study focused on the synthesis and biological evaluation of new 1,3,4-oxadiazole analogues, which included compounds structurally related to 4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline. These compounds exhibited significant antiproliferative activity against a range of cancer cell lines, as well as notable free radical scavenging activity, highlighting their potential as antimicrobial agents (Ahsan et al., 2018).

Chemical Sensing and Material Science Applications

Derivatives of 1,2,4-oxadiazole have also been explored for their potential applications in chemical sensing and material science. For example, a study on the crystal packing of 1,2,4-oxadiazole derivatives, including those similar to 4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline, highlighted the role of non-covalent interactions such as lone pair-π interaction and halogen bonding in their supramolecular architectures. This research suggests potential applications in the design of new materials and sensors (Sharma et al., 2019).

properties

IUPAC Name

4-chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-16-5-4-10-14-11(17-15-10)8-6-7(12)2-3-9(8)13/h2-3,6H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCLCNRYVMODLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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